molecular formula C14H13N3O2 B260638 3-(acetylamino)-N-(4-pyridinyl)benzamide

3-(acetylamino)-N-(4-pyridinyl)benzamide

Cat. No.: B260638
M. Wt: 255.27 g/mol
InChI Key: KDYLNUNOAZTVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-N-(4-pyridinyl)benzamide is a benzamide derivative characterized by an acetylamino (-NHCOCH₃) group at the 3-position of the benzamide core and a 4-pyridinyl substituent on the amide nitrogen. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and antimicrobial agents .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-acetamido-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-13-4-2-3-11(9-13)14(19)17-12-5-7-15-8-6-12/h2-9H,1H3,(H,16,18)(H,15,17,19)

InChI Key

KDYLNUNOAZTVTM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism: The placement of the acetylamino group (3- vs. 4-position) significantly alters biological targets. For example, CI-994 (4-acetylamino) is a potent HDAC inhibitor, whereas triazole-containing analogs (e.g., N-[5-(4-pyridinyl)-triazol-3-yl]-benzamide) lack HDAC activity but exhibit antimicrobial effects .
  • Substituent complexity : The addition of heterocycles (e.g., triazole in Compound 1 from ) enhances antimicrobial activity but reduces metabolic stability compared to simpler benzamides .

Pharmacological and Mechanistic Comparisons

HDAC Inhibition vs. Antimicrobial Activity

  • CI-994: Inhibits HDAC-1 and HDAC-2 (IC₅₀ ~ 1–5 μM), inducing histone H3 hyperacetylation in HCT-8 colon carcinoma cells. This mechanism underpins its antitumor activity in clinical trials .
  • N-[5-(4-pyridinyl)-triazol-3-yl]-benzamide : Demonstrates broad-spectrum antibacterial activity (MIC 50–100 μg/mL against Staphylococcus aureus and Escherichia coli) and DPPH radical scavenging (IC₅₀ ~ 40 μg/mL), attributed to synergistic effects with co-extracted compounds like pyruvic acid .

Pharmacokinetic Profiles

  • LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide): A structurally simpler benzamide with anticonvulsant activity. Its metabolite, 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), shows rapid absorption (Tₘₐₓ 0.75 hr) and extensive hepatic metabolism, yielding hydroxylated derivatives .
  • This compound: No direct pharmacokinetic data are available, but its pyridinyl group may enhance solubility compared to LY201116’s dimethylphenyl substituent .

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